molecular formula C25H20N2 B14913812 3-(naphthalen-2-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

3-(naphthalen-2-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B14913812
M. Wt: 348.4 g/mol
InChI Key: FPOLCCIYEGLIOS-UHFFFAOYSA-N
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Description

3-(2-naphthyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a naphthyl group at position 3 and two phenyl groups at positions 1 and 5

Preparation Methods

The synthesis of 3-(2-naphthyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole typically involves multicomponent reactions. One common method is the condensation of 2-naphthol, benzaldehyde, and phenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

3-(2-naphthyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-naphthyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell cycle regulation . Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

3-(2-naphthyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole can be compared to other similar compounds, such as:

Properties

Molecular Formula

C25H20N2

Molecular Weight

348.4 g/mol

IUPAC Name

5-naphthalen-2-yl-2,3-diphenyl-3,4-dihydropyrazole

InChI

InChI=1S/C25H20N2/c1-3-10-20(11-4-1)25-18-24(26-27(25)23-13-5-2-6-14-23)22-16-15-19-9-7-8-12-21(19)17-22/h1-17,25H,18H2

InChI Key

FPOLCCIYEGLIOS-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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